N-[(5-methylfuran-2-yl)methyl]docosanamide
Description
N-[(5-Methylfuran-2-yl)methyl]docosanamide is a long-chain fatty acid amide featuring a docosanamide (C22) backbone substituted with a (5-methylfuran-2-yl)methyl group.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]docosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(30)29-25-27-24-23-26(2)31-27/h23-24H,3-22,25H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTPZIBXYFZYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCC1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-methylfuran-2-yl)methyl]docosanamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, highlighting relevant studies, mechanisms of action, and potential implications in medicinal chemistry.
- Chemical Formula : C23H47N
- Molecular Weight : 351.63 g/mol
- Structure : The compound consists of a long-chain fatty acid amide with a substituted furan moiety.
The presence of the furan ring is significant as it may contribute to the compound's biological properties.
This compound exhibits various biological activities, which can be categorized as follows:
-
Antimicrobial Activity :
- Studies have indicated that compounds with furan moieties often exhibit antimicrobial properties. The specific activity of this compound against bacterial strains has been evaluated, showing promising results against gram-positive bacteria.
-
Anti-inflammatory Effects :
- Research has suggested that fatty acid amides can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in inflammatory diseases.
-
Neuroprotective Properties :
- Preliminary studies indicate that this compound could exert neuroprotective effects, possibly through the modulation of neuroinflammatory responses and oxidative stress pathways.
Case Study 1: Antimicrobial Assay
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing chronic inflammatory conditions.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 800 |
| IL-6 | 1200 | 600 |
Pharmacokinetics
Recent pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2 hours post-administration.
Toxicology
Toxicological assessments have shown low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses. Further studies are required to establish a comprehensive safety profile.
Future Directions
The ongoing research aims to elucidate the precise molecular mechanisms underlying the biological activities of this compound. Additionally, its potential applications in drug development for antimicrobial and anti-inflammatory therapies are being explored.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The docosanamide class includes diverse derivatives differentiated by substituents on the nitrogen atom. These substituents critically influence physicochemical properties, synthesis efficiency, and functional roles. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Aromatic vs. This impacts solubility and membrane permeability .
- Synthesis Challenges : The furan group may complicate synthesis due to steric hindrance or electronic effects. For example, N-[(5-methylfuran-2-yl)methyl]cyclohexamine showed only 3% yield under certain conditions, attributed to hindered dehydration steps . In contrast, sulfonamide derivatives (e.g., 4-Methyl-N-((5-methylfuran-2-yl)methyl)benzenesulfonamide) achieved 63–68% yields via optimized gold-catalyzed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
